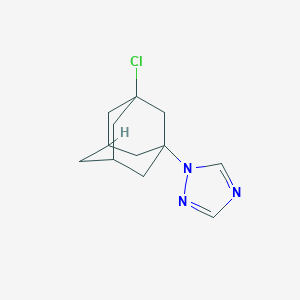

1-(3-Chloro-1-adamantyl)-1,2,4-triazole

Description

Properties

IUPAC Name |

1-(3-chloro-1-adamantyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3/c13-11-2-9-1-10(3-11)5-12(4-9,6-11)16-8-14-7-15-16/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETYYIOBMQNRJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)N4C=NC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-1-adamantyl)-1,2,4-triazole typically involves the reaction of 3-chloro-1-adamantylamine with triazole derivatives under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Chloro-1-adamantyl)-1,2,4-triazole undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-(3-Chloro-1-adamantyl)-1,2,4-triazole.

Scientific Research Applications

Antibacterial Applications

The compound has shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 1,2,4-triazoles exhibit strong inhibitory effects against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of 1-(3-Chloro-1-adamantyl)-1,2,4-triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(3-Chloro-1-adamantyl)-1,2,4-triazole | S. aureus | 2 | |

| 1-(3-Chloro-1-adamantyl)-1,2,4-triazole | E. coli | 8 | |

| 1-(3-Chloro-1-adamantyl)-1,2,4-triazole | P. aeruginosa | 4 |

The minimum inhibitory concentration (MIC) values demonstrate that this compound is effective against resistant strains of bacteria as well, making it a candidate for further development in antibacterial therapies.

Antifungal Applications

In addition to antibacterial properties, triazole derivatives have also been evaluated for their antifungal activity. They have been shown to inhibit the growth of various fungal species effectively.

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Target Fungi | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(3-Chloro-1-adamantyl)-1,2,4-triazole | Candida albicans | 16 | |

| 1-(3-Chloro-1-adamantyl)-1,2,4-triazole | Aspergillus niger | 32 |

These findings suggest that the compound could serve as a lead structure for developing new antifungal agents.

Anticancer Applications

Research has indicated that triazole compounds possess anticancer properties. They have been investigated for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Table 3: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(3-Chloro-1-adamantyl)-1,2,4-triazole | HeLa (cervical cancer) | 10 | |

| 1-(3-Chloro-1-adamantyl)-1,2,4-triazole | MCF-7 (breast cancer) | 15 |

The IC50 values indicate that this compound has potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Properties

In addition to its antibacterial and anticancer activities, studies have shown that triazole derivatives can exhibit significant anti-inflammatory effects. This property is particularly important for conditions characterized by chronic inflammation.

Table 4: Anti-inflammatory Activity of Triazole Derivatives

| Compound | Model | Inhibition % | Reference |

|---|---|---|---|

| 1-(3-Chloro-1-adamantyl)-1,2,4-triazole | Carrageenan-induced paw edema model | 70 |

This suggests that the compound may be useful in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-1-adamantyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. The 3-chloro-1-adamantyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Adamantane-Linked Triazole Derivatives

- 1-(1-Adamantyl)-3-nitro-1H-1,2,4-triazole (CAS 147917-48-4) :

- Molecular Formula : C₁₂H₁₆N₄O₂; Molecular Weight : 248.28 g/mol.

- The nitro group at the triazole’s 3-position introduces strong electron-withdrawing effects, contrasting with the chloro-adamantyl derivative. This may enhance electrophilic reactivity and alter binding interactions in biological systems .

- Compounds 1–3 () :

- Derivatives with 4-nitrobenzyl, 4-fluorobenzyl, and 4-chlorobenzyl substituents on the triazole-adamantane scaffold.

- Structural variations influence crystallinity and intermolecular interactions, as evidenced by X-ray diffraction studies. The chloro derivative (Compound 3) exhibits distinct packing modes due to halogen bonding .

Table 1: Comparison of Adamantane-Linked Triazoles

*Estimated based on molecular formula.

Electronic and Physicochemical Properties

Electronic Effects

- Chloro vs. Nitro Substituents: The chloro group (σₚ = +0.23) is less electron-withdrawing than nitro (σₚ = +1.24), leading to differences in HOMO/LUMO levels.

- Adamantane’s Influence : The adamantane moiety increases steric bulk, reducing rotational freedom and possibly stabilizing specific conformations critical for target binding .

Physicochemical Properties

- Melting Points : Adamantane derivatives generally exhibit higher melting points due to rigid structures. For example, 1-[(2-Thenyl)-2-oxymethyl]phenyl-3,5-bis methoxycarbonyl-1,2,4-triazole melts at 108°C , whereas the chloro-adamantyl derivative’s melting point is expected to be higher (>150°C) due to stronger van der Waals forces.

- Solubility: The adamantane group reduces aqueous solubility compared to polar derivatives like 1-β-D-ribofuranosyl-3-ethynyl-[1,2,4]triazole (), which contains a hydrophilic sugar moiety.

Antiviral and Antifungal Activity

- Antiviral Potential: Adamantane-triazole hybrids may target viral enzymes (e.g., neuraminidase or RNA polymerases) due to structural similarity to adamantane-based antivirals (e.g., amantadine). This contrasts with ribofuranosyl-triazoles (), which mimic nucleosides to inhibit viral replication .

- Antifungal Applications: The chloro-adamantyl derivative shares structural motifs with prothioconazole, a triazole fungicide. The adamantane group may enhance membrane penetration in fungal pathogens, improving efficacy compared to non-adamantane triazoles ().

Q & A

Q. How can contradictions in biological activity data be resolved?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM–mM).

- Assay Reproducibility : Validate in ≥3 independent studies with controls for cytotoxicity (e.g., HEK293 cell viability) .

- Meta-Analysis : Systematically review literature using bibliosemantic methods to identify consensus patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.